2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide
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Overview
Description
2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including chlorides, cyano groups, and a cycloheptathiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE typically involves multi-step organic synthesisThe final step involves the chlorination of the benzamide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chlorides and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups .
Scientific Research Applications
2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide: Shares a similar core structure but lacks the hexafluoropropan-2-yl group.
2,4-dichloro-7H-pyrrolo[2,3-D]pyrimidine: Contains similar functional groups but has a different core structure.
Uniqueness
2,4-DICHLORO-N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]BENZAMIDE is unique due to its combination of functional groups and the presence of the hexafluoropropan-2-yl moiety, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C20H15Cl2F6N3OS |
---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C20H15Cl2F6N3OS/c21-10-6-7-12(14(22)8-10)16(32)30-18(19(23,24)25,20(26,27)28)31-17-13(9-29)11-4-2-1-3-5-15(11)33-17/h6-8,31H,1-5H2,(H,30,32) |
InChI Key |
JZGCJHHZMSHDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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